molecular formula C13H25BO2 B1431379 Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester CAS No. 749885-70-9

Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester

Cat. No.: B1431379
CAS No.: 749885-70-9
M. Wt: 224.15 g/mol
InChI Key: BCWPROZYBMQDDK-UWVGGRQHSA-N
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Description

Boronic acid pinacol esters are organoboron compounds that are widely used in organic synthesis . They are generally stable and environmentally benign, making them suitable for a variety of applications .


Synthesis Analysis

Boronic acid pinacol esters can be synthesized through various methods, including the reaction of boronic acids with pinacol . They can also be prepared through transmetalation, a process where an organic group is transferred from boron to another metal .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and an organic group . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic acid pinacol esters are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . They can also participate in other types of reactions, such as Heck-Mizoroki arylation and intramolecular Nozaki-Hiyama-Kishi reactions .

Mechanism of Action

In Suzuki-Miyaura coupling reactions, boronic acid pinacol esters act as nucleophiles. They are transferred from boron to palladium during the transmetalation step of the reaction .

Safety and Hazards

While boronic acid pinacol esters are generally considered safe, they should be handled with care due to their susceptibility to hydrolysis .

Future Directions

The use of boronic acid pinacol esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods and exploring new reaction mechanisms .

Properties

IUPAC Name

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPROZYBMQDDK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester
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